1,8-Dinitronaphthalene-2,7-diamine
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Overview
Description
1,8-Dinitronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H6N4O4. It is one of several isomeric naphthalenediamines and is characterized by the presence of two nitro groups and two amine groups attached to a naphthalene ring. This compound is a colorless solid that tends to darken upon exposure to air due to oxidation. It is primarily used as a precursor in the synthesis of various commercial pigments and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene-2,7-diamine is typically synthesized through the nitration of 1-nitronaphthalene, followed by reduction. The nitration process involves treating 1-nitronaphthalene with a mixture of nitric acid and sulfuric acid, resulting in the formation of 1,8-dinitronaphthalene. This intermediate is then reduced using hydrazine hydrate in the presence of a catalyst and a polar organic solvent. The reaction is carried out at temperatures ranging from 45°C to 115°C, with the hydrazine hydrate being added slowly over a period of 1 to 3 hours .
Industrial Production Methods: The industrial production of this compound involves a similar process but on a larger scale. The reaction mixture is heated to 65-75°C, and hydrazine hydrate is added slowly. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction is complete, the mixture is cooled, filtered, and the catalyst is recovered. The product is then purified through rectification to achieve a purity of 99.5% or higher .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dinitronaphthalene-2,7-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.
Oxidation: The compound can be oxidized, leading to the formation of quinones.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalysts (e.g., palladium on carbon), and polar organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: 1,8-Diaminonaphthalene.
Oxidation: Naphthoquinones.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used
Scientific Research Applications
1,8-Dinitronaphthalene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, such as Solvent Orange 60.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,8-dinitronaphthalene-2,7-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The amine groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
1,5-Dinitronaphthalene: Another isomer with nitro groups at different positions.
1,8-Diaminonaphthalene: The reduced form of 1,8-dinitronaphthalene-2,7-diamine.
2,7-Diaminonaphthalene: An isomer with amine groups at different positions.
Uniqueness: this compound is unique due to its specific arrangement of nitro and amine groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactions that are not possible with other isomers .
Properties
CAS No. |
90920-48-2 |
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Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1,8-dinitronaphthalene-2,7-diamine |
InChI |
InChI=1S/C10H8N4O4/c11-6-3-1-5-2-4-7(12)10(14(17)18)8(5)9(6)13(15)16/h1-4H,11-12H2 |
InChI Key |
JESSNTCDPLEUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=C2[N+](=O)[O-])N)[N+](=O)[O-])N |
Origin of Product |
United States |
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